4-(dimethylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-2-yl-cyclopentyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Cyclopentylation: The next step involves the introduction of the cyclopentyl moiety. This can be achieved by reacting the intermediate with cyclopentyl bromide in the presence of a suitable base.
Thiophene Substitution: Finally, the thiophen-2-yl group is introduced through a palladium-catalyzed cross-coupling reaction between the cyclopentylated intermediate and thiophen-2-yl boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dimethylsulfamoyl group and the thiophen-2-yl moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-{[1-(phenyl)cyclopentyl]methyl}benzamide: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
4-(methylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
4-(dimethylsulfamoyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is unique due to the presence of both the dimethylsulfamoyl group and the thiophen-2-yl-cyclopentyl moiety
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)16-9-7-15(8-10-16)18(22)20-14-19(11-3-4-12-19)17-6-5-13-25-17/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSXWWHVOOLVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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